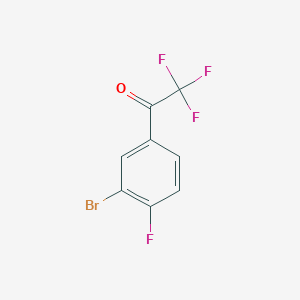

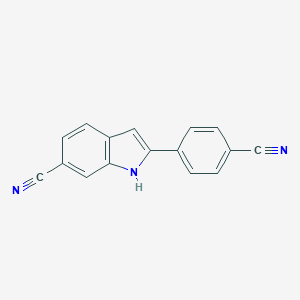

2-(4-Cyanophenyl)-1H-indole-6-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

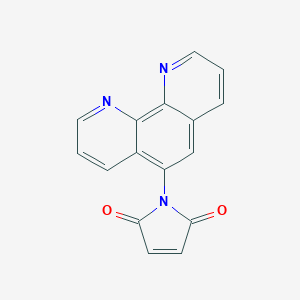

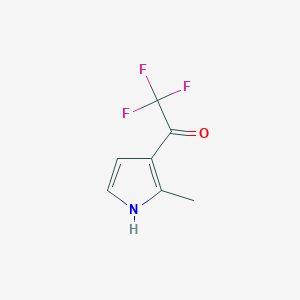

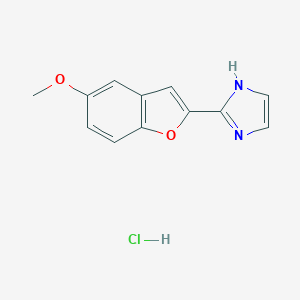

The compound “2-(4-Cyanophenyl)-1H-indole-6-carbonitrile” is a complex organic molecule that contains an indole ring, which is a common structure in many natural products and pharmaceuticals . The molecule also contains two cyanophenyl groups, which are aromatic rings with a cyano group (-C≡N) attached. These groups can participate in various chemical reactions and may influence the compound’s physical and chemical properties .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the indole ring, possibly through a Fischer indole synthesis or some other method . The cyanophenyl groups could potentially be introduced through a nucleophilic substitution reaction .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the indole ring and the two cyanophenyl groups. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the exact structure.Chemical Reactions Analysis

The cyanophenyl groups in the molecule could potentially undergo various chemical reactions. For example, the cyano group could be hydrolyzed to form a carboxylic acid . The indole ring could also participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the cyanophenyl groups could increase its polarity, affecting its solubility in different solvents . The indole ring could contribute to its UV/Vis absorption properties .科学的研究の応用

Biological Potential of Indole Derivatives

Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This has created interest among researchers to synthesize a variety of indole derivatives .

Antiviral Activity

6-Amino-4-substitutedalkyl-1H-indole-2-substituted-carboxylate derivatives were prepared and reported as antiviral agents . In all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate (1) showed inhibitory activity against influenza A with IC50 = 7.53 mol/L .

Anticancer Activity

The application of indole derivatives as biologically active compounds for the treatment of cancer cells has attracted increasing attention in recent years . However, the specific methods of application or experimental procedures, and the results or outcomes obtained are not detailed in the sources.

Antiprotozoal Activity

“6-Cyano-2-(4-cyanophenyl)indole” is reported as an antiprotozoal agent . Antiprotozoal agents are drugs that are effective against protozoa, a group of eukaryotic microorganisms. However, the specific methods of application or experimental procedures, and the results or outcomes obtained are not detailed in the sources.

Organic Synthesis

“6-Cyano-2-(4-cyanophenyl)indole” is also reported to be useful in organic synthesis . Organic synthesis is a method of preparation of organic compounds. It is a science based on a set of principles and concepts that govern the design of synthetic strategies. It is also a creative science, where chemists can develop their own strategies or modify others strategies to suit their needs and develop their ingenuity.

Antimicrobial Activity

Indole derivatives have been reported to exhibit antimicrobial activity . They can inhibit the growth of various types of bacteria and fungi. However, the specific methods of application or experimental procedures, and the results or outcomes obtained are not detailed in the sources.

Flavor and Fragrance Applications

Indole also has value for flavor and fragrance applications, for example, in the food industry or perfumery . It can be used to create a variety of scents and flavors. However, the specific methods of application or experimental procedures, and the results or outcomes obtained are not detailed in the sources.

Production of Natural Colorants

Indole can be derivatized to several halogenated and oxygenated compounds that can be used as natural colorants . These colorants can be used in a variety of industries, including textiles, cosmetics, and food. However, the specific methods of application or experimental procedures, and the results or outcomes obtained are not detailed in the sources.

将来の方向性

特性

IUPAC Name |

2-(4-cyanophenyl)-1H-indole-6-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9N3/c17-9-11-1-4-13(5-2-11)16-8-14-6-3-12(10-18)7-15(14)19-16/h1-8,19H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZFPEVUESUWHSC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C2=CC3=C(N2)C=C(C=C3)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60499113 |

Source

|

| Record name | 2-(4-Cyanophenyl)-1H-indole-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60499113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Cyanophenyl)-1H-indole-6-carbonitrile | |

CAS RN |

28719-00-8 |

Source

|

| Record name | 2-(4-Cyanophenyl)-1H-indole-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60499113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(Aminomethyl)cyclohexyl]aniline](/img/structure/B119247.png)